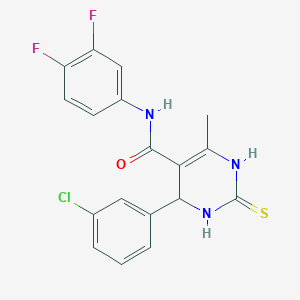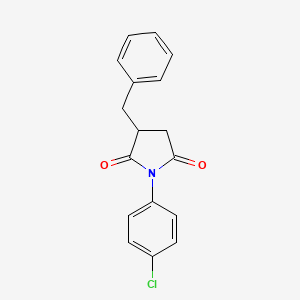![molecular formula C23H27NO2 B3961223 2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone](/img/structure/B3961223.png)
2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone
Übersicht
Beschreibung
2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone, also known as DPK or Dibenzoylmethane, is a chelating agent that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone has been extensively studied for its potential applications in various fields, including materials science, environmental science, and biomedical research. In materials science, this compound has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis, sensing, and molecular electronics. In environmental science, this compound has been used as a chelating agent to remove heavy metals from contaminated water. In biomedical research, this compound has been studied for its potential anticancer, anti-inflammatory, and antioxidant properties.
Wirkmechanismus
2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone exerts its biological effects through its ability to chelate metal ions. This compound can form stable complexes with metal ions, which can modulate various biological processes. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to scavenge free radicals and prevent oxidative damage to cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone in lab experiments is its ability to form stable complexes with metal ions, which can be useful in various applications. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and animals in experiments. Therefore, careful consideration should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone. One potential direction is the development of this compound-based metal complexes for catalysis and sensing applications. Another direction is the investigation of this compound's potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the use of this compound as a chelating agent for the removal of heavy metals from contaminated water could also be explored. Overall, the study of this compound has the potential to lead to the development of new materials, therapies, and technologies that could benefit various fields.
Eigenschaften
IUPAC Name |
2-[1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-24(2)19-14-12-17(13-15-19)21(20-10-6-7-11-22(20)25)16-23(26)18-8-4-3-5-9-18/h3-5,8-9,12-15,20-21H,6-7,10-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLISHXSSZNUPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3961146.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3961165.png)
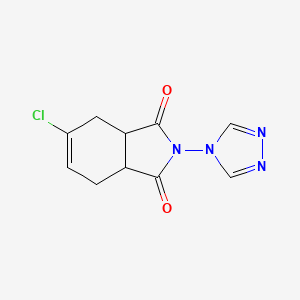
![4-[(diethylamino)sulfonyl]-N-(2-nitrophenyl)-2-thiophenecarboxamide](/img/structure/B3961176.png)
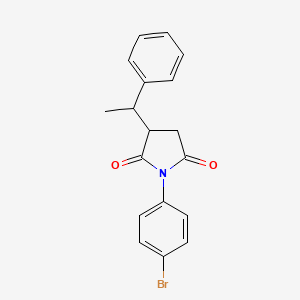
![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3961180.png)
![ethyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3961181.png)
![4-[6-amino-5-cyano-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl 4-morpholinecarboxylate](/img/structure/B3961182.png)
![N-ethyl-2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3961205.png)
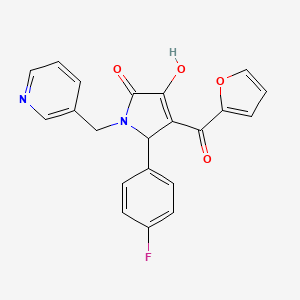
![5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961209.png)
